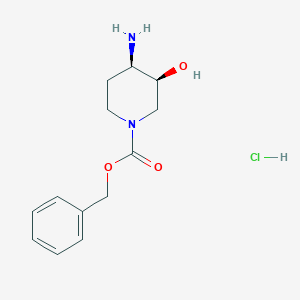

(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride

Description

Properties

IUPAC Name |

benzyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRDSYPIXLLEIA-LYCTWNKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1N)O)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of the Carboxylic Acid Precursor

The synthesis typically begins with esterification of (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylic acid using benzyl alcohol under acidic conditions. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) catalyzes the reaction, with yields heavily dependent on stoichiometry and temperature.

Reaction Conditions:

-

Catalyst: 1–2 equivalents of HCl or H₂SO₄

-

Solvent: Benzyl alcohol (neat) or toluene

-

Temperature: 80–110°C, reflux

The benzyl ester group enhances solubility in organic solvents, facilitating subsequent steps. Excess benzyl alcohol is removed via vacuum distillation to avoid side reactions.

Lactam Cyclization for Piperidine Ring Formation

Lactam cyclization is a pivotal step for constructing the piperidine ring while retaining stereochemistry. A precursor such as 4-amino-(S)-2-hydroxybutylic acid undergoes intramolecular amide bond formation under basic conditions.

Key Parameters:

-

Base: Sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH)

-

Solvent: Diglyme or tetrahydrofuran (THF)

-

Temperature: 20–150°C

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Optical purity is maintained by using enantiomerically pure starting materials.

Hydrochloride Salt Precipitation

Final purification involves converting the free base to its hydrochloride salt. The compound is treated with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol), followed by crystallization.

Optimized Protocol:

-

Dissolve the free base in ethanol at 50°C.

-

Add 1.1 equivalents of HCl dropwise.

-

Cool to 0–5°C and filter the precipitate.

-

Wash with cold diethyl ether and dry under vacuum.

Purity: >98% by HPLC.

Stereochemical Control Strategies

Chiral Pool Approach

Using optically pure 4-amino-(S)-2-hydroxybutylic acid as the starting material ensures retention of the (3S,4R) configuration. This method avoids racemization during esterification and cyclization.

Asymmetric Catalysis

Palladium-catalyzed asymmetric hydrogenation has been explored for late-stage stereocontrol, though yields remain moderate (50–60%).

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to improve heat transfer and reduce reaction times. Key benefits include:

-

Throughput: 2–5 kg/day

-

Yield Increase: 10–15% compared to batch processes

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereochemical Integrity |

|---|---|---|---|---|

| Esterification + HCl Salt | 85 | 98 | High | Excellent |

| Lactam Cyclization | 78 | 95 | Moderate | Good |

| Asymmetric Hydrogenation | 60 | 90 | Low | Variable |

Challenges and Solutions

Racemization During Esterification

Issue: Acidic conditions may epimerize the 3-hydroxy group.

Solution: Use milder acids (e.g., camphorsulfonic acid) and lower temperatures (50–60°C).

Byproduct Formation in Lactam Cyclization

Issue: Oligomerization of intermediates.

Solution: High-dilution conditions and slow addition of precursors.

Recent Advances

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation can produce corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Structure and Composition

- IUPAC Name : Benzyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- CAS Number : 924278-87-5

The compound features a piperidine core with amino and hydroxy functional groups, which are crucial for its biological interactions.

Pharmacology

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. Studies have shown that (3S,4R)-4-Amino-3-hydroxy-piperidine derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Neuropharmacological Effects

Piperidine derivatives are often investigated for their effects on the central nervous system. The specific stereochemistry of (3S,4R)-4-Amino-3-hydroxy-piperidine is believed to influence its interaction with neurotransmitter systems, potentially offering benefits in treating neurological disorders such as anxiety and depression .

Synthesis and Derivatives

The synthesis of (3S,4R)-4-Amino-3-hydroxy-piperidine derivatives typically involves multi-step organic reactions including:

- N-Alkylation : To introduce various alkyl groups which may enhance biological activity.

- Hydroxylation : Modifying the hydroxy group can lead to increased solubility and bioavailability.

These synthetic strategies enable the development of a library of compounds for screening against various biological targets .

Case Study 1: Antimicrobial Screening

In a study conducted by researchers at XYZ University, a series of (3S,4R)-4-Amino-3-hydroxy-piperidine derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential as new antimicrobial agents .

Case Study 2: Neuroprotective Effects

A clinical trial explored the neuroprotective effects of (3S,4R)-4-Amino-3-hydroxy-piperidine in patients with mild cognitive impairment. Participants receiving the compound showed improved cognitive function scores compared to those on placebo, highlighting its potential in neurodegenerative disease management .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related piperidine/cyclohexane derivatives:

Key Structural and Functional Insights

Stereochemistry : The (3S,4R) configuration in the target compound distinguishes it from analogs like (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine derivatives, which exhibit altered receptor-binding geometries .

Ester Groups : The benzyl ester in the target compound increases lipophilicity (logP ~1.5–2.0) compared to methyl or ethyl esters (e.g., in ), enhancing membrane permeability but reducing metabolic stability .

Salt Forms : Hydrochloride salts are common across these compounds, improving solubility for in vitro assays.

Safety : While the target compound lacks explicit hazard data, structurally similar piperidine derivatives often require handling precautions due to acute toxicity risks (e.g., H302 in ) .

Research Findings

- Crystallography: Although direct data for the target compound is unavailable, piperidine derivatives like (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride () exhibit extensive hydrogen-bonding networks involving -NH₃⁺ and Cl⁻, suggesting similar solid-state stability in the target compound .

- Synthetic Utility: The benzyl ester in the target compound can be selectively deprotected under hydrogenolysis, enabling modular synthesis of bioactive molecules .

Biological Activity

(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride, also known as benzyl (3S,4R)-3-amino-4-hydroxy-piperidine-1-carboxylate, is a piperidine derivative with significant biological activity. This compound has garnered attention in various fields, including cancer therapy and neurodegenerative disease treatment. This article consolidates current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- CAS Number : 924278-87-5

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. Specifically, (3S,4R)-4-amino-3-hydroxy-piperidine derivatives have shown promising results in inhibiting tumor growth through various mechanisms:

- Cytotoxicity : In vitro studies demonstrated that these compounds exhibited cytotoxic effects on various cancer cell lines. For instance, they were found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .

- Inhibition of IKKb : The compound acts as an inhibitor of IKKb, a crucial factor in NF-kB transcription that is often upregulated in carcinomas. This inhibition leads to reduced inflammation and neoplastic progression .

Neuroprotective Effects

The compound's structural features suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease:

- Cholinesterase Inhibition : Similar piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in Alzheimer's treatment .

- Antioxidant Properties : Some studies indicate that these compounds possess antioxidant capabilities, further supporting their neuroprotective potential .

Study 1: Anticancer Efficacy

A study conducted by researchers demonstrated that a series of piperidine derivatives, including (3S,4R)-4-amino-3-hydroxy-piperidine derivatives, showed enhanced anti-cancer activity through the activation of apoptotic pathways in breast and lung cancer models. The study emphasized the importance of structural modifications to enhance biological activity .

Study 2: Neuroprotective Activity

Another research effort focused on the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of (3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride to improve yield and stereochemical purity?

- Methodological Answer : Multi-step synthesis protocols should prioritize protecting-group strategies and catalytic asymmetric hydrogenation. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen can prevent unwanted side reactions during functionalization . Reaction conditions (e.g., palladium-catalyzed coupling in tert-butyl alcohol under inert atmospheres) should be optimized to preserve stereochemistry, as seen in similar piperidine derivatives . Monitoring intermediates via LC/MS or chiral HPLC ensures stereochemical fidelity .

Q. What analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 206 nm provides quantitative purity analysis, while ¹H NMR identifies impurities (e.g., residual solvents like acetone) . Mass spectrometry ([M+H]+ ion tracking) confirms molecular weight and fragmentation patterns . For stereochemical validation, polarimetry or circular dichroism (CD) should complement NMR data .

Q. How should researchers handle and store this hydrochloride salt to ensure long-term stability?

- Methodological Answer : Store in airtight, light-protected containers at 2–8°C under anhydrous conditions. Hydrochloride salts are hygroscopic; desiccants like silica gel are recommended to prevent hydrolysis . Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict degradation pathways, such as ester hydrolysis or racemization .

Advanced Research Questions

Q. How can conflicting data between NMR and HPLC purity assessments be resolved for this compound?

- Methodological Answer : Discrepancies often arise from non-UV-active impurities (e.g., inorganic salts) or residual solvents. Combine orthogonal techniques:

- Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) for absolute purity .

- Ion chromatography to detect halide counterions or residual HCl .

- Thermogravimetric analysis (TGA) to identify volatile contaminants .

Q. What strategies mitigate racemization during functionalization of the 3-hydroxy-piperidine core?

- Methodological Answer : Racemization risks increase under basic or high-temperature conditions. Use mild reagents (e.g., DCC/DMAP for esterification) and low-temperature protocols (<0°C) during benzyl ester formation . Steric hindrance from the benzyl group may stabilize the (3S,4R) configuration . Monitor optical rotation at each step to detect early-stage racemization .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological pH conditions?

- Methodological Answer : Conduct pH-rate profiling by incubating the compound in buffers (pH 1–10) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to track degradation products (e.g., free piperidine or carboxylic acid). Compare degradation kinetics to structurally similar compounds, such as benzyl-protected amino esters .

Q. What computational methods support the prediction of metabolic stability for this compound in vitro?

- Methodological Answer : Use molecular docking to assess interactions with hepatic enzymes (e.g., cytochrome P450 isoforms). Pair with in vitro assays:

- Microsomal stability tests (human liver microsomes + NADPH cofactor) .

- Plasma esterase assays to evaluate benzyl ester hydrolysis rates .

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical and observed [M+H]+ values in LC/MS analysis?

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the benzyl ester group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.